3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been reported to have antiproliferative activity against various cancer cell lines .
Mode of Action
It’s suggested that the compound may induce cell death by activating the initiator enzyme of the apoptotic cascade, caspase 9 . It also seems to induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy, a process that can lead to cell death .
Biochemical Pathways
It’s suggested that the compound may reduce the expression levels of proliferating cell nuclear antigen (pcna), a key player in dna replication and repair .
Result of Action
The compound has been reported to exhibit antiproliferative effects, suggesting it may inhibit cell growth . It also appears to induce cell death, possibly through the activation of apoptotic pathways .
Biochemical Analysis
Biochemical Properties
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of Mycobacterium tuberculosis pantothenate synthetase, an enzyme essential for the biosynthesis of pantothenate (vitamin B5) in the bacterium . This inhibition disrupts the metabolic processes of the bacterium, making it a potential candidate for anti-tuberculosis therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its inhibition of pantothenate synthetase in Mycobacterium tuberculosis, which involves binding to the enzyme’s active site and preventing the synthesis of pantothenate . Additionally, this compound can interact with other proteins and enzymes, altering their activity and affecting cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserve hemostasis . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have also been observed, where low doses may not produce significant biological effects, while higher doses result in pronounced activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized through pathways involving renal excretion, metabolism, and biliary/intestinal excretion . Enzymes such as cytochrome P450 may play a role in its biotransformation, affecting its metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has good bioavailability and low clearance, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue permeability and binding affinity to specific proteins. These properties determine its localization and accumulation within the body, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring, followed by cyclization with a suitable pyridine derivative . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazolopyridines with various functional groups .
Scientific Research Applications
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A closely related compound with similar structural features.
3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Another derivative with an ethyl group at the 3-position.
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A derivative with an isopropyl group at the 3-position.
Uniqueness
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 3-position enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-5,13H,6-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFHJMGEXWVRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424686 | |
Record name | 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87642-29-3 | |
Record name | 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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